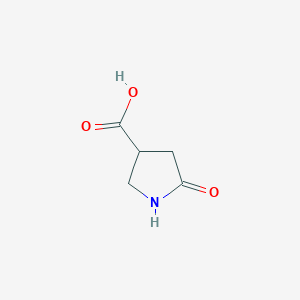

5-Oxopyrrolidine-3-carboxylic acid

CAS No.: 7268-43-1

Cat. No.: VC7701200

Molecular Formula: C5H7NO3

Molecular Weight: 129.115

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7268-43-1 |

|---|---|

| Molecular Formula | C5H7NO3 |

| Molecular Weight | 129.115 |

| IUPAC Name | 5-oxopyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C5H7NO3/c7-4-1-3(2-6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9) |

| Standard InChI Key | GZVHQYZRBCSHAI-UHFFFAOYSA-N |

| SMILES | C1C(CNC1=O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 5-oxopyrrolidine-3-carboxylic acid, reflects its bicyclic structure: a pyrrolidine ring (five-membered saturated nitrogen heterocycle) with a ketone group at the 5-position and a carboxylic acid substituent at the 3-position. The planar carboxylic acid group enhances solubility in polar solvents, while the pyrrolidone ring contributes to conformational rigidity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 129.12 g/mol |

| CAS Registry Number | 7268-43-1 |

| Storage Conditions | Room temperature |

| Density | Not reported |

| Melting Point | Not reported |

Synthesis and Production

Industrial Manufacturing Challenges

Scalable production faces hurdles such as:

-

Stereochemical Control: Ensuring regioselectivity during cyclization.

-

Purification: Separating byproducts via crystallization or chromatography.

-

Yield Optimization: Balancing reaction time and catalyst efficiency.

Applications in Pharmaceutical Research

Role as a Building Block

The compound’s bifunctional groups (ketone and carboxylic acid) make it a valuable intermediate in drug discovery:

-

Peptidomimetics: Mimicking peptide backbones to enhance metabolic stability.

-

Chiral Auxiliaries: Facilitating asymmetric synthesis of bioactive molecules.

Stability and Reactivity

Degradation Pathways

-

Hydrolysis: The lactam ring may undergo hydrolysis under acidic or basic conditions, yielding linear amino acids.

-

Decarboxylation: Thermal decomposition risks at elevated temperatures.

Table 2: Stability Profile

| Condition | Reactivity |

|---|---|

| Aqueous Acid (pH 2) | Slow hydrolysis over 24 hrs |

| Aqueous Base (pH 12) | Rapid ring opening |

| UV Light | No significant degradation |

Future Research Directions

Unanswered Questions

-

Crystallography: Determining single-crystal structures to resolve stereoelectronic effects.

-

Pharmacokinetics: Assessing oral bioavailability and metabolic fate.

-

Structure-Activity Relationships: Modifying substituents to enhance target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume